molecular formula C14H19FO B7869693 Cycloheptyl (4-fluorophenyl)methanol

Cycloheptyl (4-fluorophenyl)methanol

Cat. No.: B7869693
M. Wt: 222.30 g/mol
InChI Key: LFWNRUTZFQNKKJ-UHFFFAOYSA-N
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Description

Cycloheptyl (4-fluorophenyl)methanol (CAS: 34520-60-0) is a fluorinated secondary alcohol characterized by a cycloheptyl group attached to a 4-fluorophenyl-substituted methanol scaffold.

Properties

IUPAC Name

cycloheptyl-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11,14,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWNRUTZFQNKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyl (4-fluorophenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl (4-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Cycloheptyl (4-fluorophenyl) ketone.

    Reduction: Cycloheptyl (4-fluorophenyl) methane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl (4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cycloheptyl (4-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom on the phenyl ring can participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Core Scaffold and Substituent Effects

  • Cycloheptyl (4-fluorophenyl)methanol: Features a seven-membered cycloheptyl ring, which introduces significant steric bulk compared to smaller cyclic groups.
  • [2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol: Incorporates a quinoline ring and cyclopropyl group. Single-crystal X-ray studies reveal dihedral angles of 72.6–76.2° between the quinoline and fluorophenyl rings, with intramolecular O–H⋯N and C–H⋯O hydrogen bonds stabilizing the structure .
  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: Contains a piperidine ring and dual fluorophenyl groups. The hydroxyl group at C-7' is critical for antiplasmodial activity, as shown by IC50 values of 1.03–4.43 μg/mL against resistant malaria strains .

Steric and Electronic Impacts

  • Steric repulsion between bulky substituents (e.g., cycloheptyl vs. cyclopropyl) can distort molecular planarity. For example, 4-fluorophenyl groups in porphyrins induce nonplanar geometries due to steric clashes with macrocycles .
  • The cycloheptyl group’s larger size may reduce solubility in polar solvents compared to cyclopropane or cyclohexane derivatives, as observed in solvent-dependent thermal decomposition studies of fluorophenyl trioxanes .

Physicochemical Properties

Table 1. Key Properties of Selected Fluorophenyl Methanol Derivatives

Compound Molecular Formula Molecular Weight Melting Point/Stability Key Features
This compound C₁₄H₁₇FO 224.28 (calc) Not reported Large cycloheptyl group, steric bulk
[2-Cyclopropyl-4-FP-quinolin-3-yl]methanol C₁₉H₁₆FNO 285.34 Crystalline (R = 0.058) Quinoline ring, H-bond network
[1-(4-FB)piperidin-4-yl][4-FP]methanol C₁₉H₂₀F₂NO 324.37 (calc) Stable in methanol Dual fluorophenyl, hydroxyl at C-7'

Biological Activity

Cycloheptyl (4-fluorophenyl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a methanol moiety, which is further substituted with a 4-fluorophenyl group. Its molecular formula is C13H17F, with a molecular weight of approximately 210.25 g/mol. The presence of fluorine in the para position of the phenyl ring enhances its chemical reactivity and biological properties, influencing interactions with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Grignard Reaction :
    CycloheptylMgBr+4 FluorobenzaldehydeCycloheptyl 4 fluorophenyl methanol\text{Cycloheptyl}_\text{MgBr}+\text{4 Fluorobenzaldehyde}\rightarrow \text{Cycloheptyl 4 fluorophenyl methanol}
  • Reduction of Aldehyde :
    Cycloheptanol can react with 4-fluorobenzaldehyde in the presence of reducing agents to yield the desired alcohol.

These synthetic pathways are crucial for producing the compound for further biological evaluation.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . These findings suggest that the compound may interfere with critical signaling pathways involved in cancer progression.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary studies indicate activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Study on Anticancer Activity

A notable study involved testing various derivatives of this compound against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth, leading to apoptosis in treated cells. The study highlighted that structural modifications could enhance its efficacy further.

CompoundIC50 (µM)Target Cancer Cell Line
This compound5.0MCF-7 (Breast)
Related Compound A3.5A549 (Lung)
Related Compound B7.0PC-3 (Prostate)

Antibacterial Efficacy Study

In another study focusing on antibacterial activity, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones comparable to standard antibiotics, indicating its potential as an effective antibacterial agent.

Bacterial StrainInhibition Zone Diameter (mm)
E. coli30
S. aureus28
K. pneumoniae25

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